3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol
Description
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[2-[2-(4-hydroxyphenyl)ethyl-prop-2-enylamino]ethyl]phenol |
InChI |
InChI=1S/C19H23NO2/c1-2-12-20(13-10-16-6-8-18(21)9-7-16)14-11-17-4-3-5-19(22)15-17/h2-9,15,21-22H,1,10-14H2 |
InChI Key |
GCPYMRLAZUYXLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CC=C(C=C1)O)CCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the Hock process, which is a well-known method for producing phenols. This process involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol features a phenolic core with an allyl group and a hydroxyphenethylamine moiety. The synthesis typically involves the alkylation of phenolic compounds with allyl halides, followed by amination reactions to introduce the hydroxyphenethyl group.
Antioxidant Properties
Research indicates that compounds similar to 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Anticancer Activity
A study evaluated the anticancer properties of structurally related compounds. It was found that certain derivatives showed notable cytotoxic effects against cancer cell lines, including breast and prostate cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The neuroprotective potential of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol has been highlighted in studies focusing on neurodegenerative diseases. The compound may enhance neuronal survival and function by modulating signaling pathways involved in cell survival.
Cardiovascular Benefits
Compounds with similar structures have been studied for their cardiovascular benefits, including vasodilation and anti-inflammatory effects. These properties could be beneficial in treating hypertension and other cardiovascular disorders.
Case Studies
-
Antioxidant Evaluation :
A study assessed the antioxidant capacity of various phenolic compounds, including derivatives of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol. The results showed a significant reduction in lipid peroxidation levels compared to controls, indicating strong antioxidant potential. -
Cytotoxicity Assay :
In vitro assays conducted on cancer cell lines demonstrated that specific derivatives led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Anti-inflammatory Potential: Compound 2 () shares a phenolic backbone and demonstrated potent anti-inflammatory activity, suggesting that the target compound may exhibit similar effects if its substituents (e.g., allyl, hydroxyphenethyl) enhance receptor binding .
- Solubility : The hydrochloride salts () are more water-soluble than the neutral target compound, which may limit its bioavailability without formulation adjustments.
- Lipophilicity: The allyl and hydroxyphenethyl groups in the target compound likely increase its LogP compared to simpler analogs like (S)-3-(1-(Dimethylamino)ethyl)phenol, favoring membrane permeability .
Biological Activity
3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound notable for its unique structural features, which include an allyl group, a 4-hydroxyphenethylamine moiety, and a phenolic component. This combination contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol can be represented as follows:
This compound features a hydroxyl group attached to a phenyl ring, enhancing its reactivity and biological potential. The presence of the allyl group is significant as it increases the compound's synthetic versatility and biological activity by allowing for further chemical modifications.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : The phenolic hydroxyl groups are known to scavenge free radicals, thus providing protective effects against oxidative stress.
- Anticancer Properties : Studies on related compounds suggest mechanisms such as the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, compounds with similar phenolic structures have shown cytotoxic effects against various cancer cell lines by disrupting mitochondrial function and activating apoptotic pathways .
- Antimicrobial Effects : The structural characteristics of phenolic compounds often confer antimicrobial properties. For example, studies have demonstrated that certain phenolic derivatives can disrupt bacterial cell membranes, inhibiting biofilm formation and bacterial growth .
Anticancer Activity
A study investigating the anticancer potential of structurally related compounds found that those with hydroxyl substitutions exhibited significant cytotoxicity against pancreatic cancer cells (PANC-1). The structure-activity relationship (SAR) indicated that specific substituents at the N-5 position enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Studies
In antimicrobial research, 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol was evaluated alongside other phenolic compounds for its ability to inhibit biofilm formation in Escherichia coli. The results showed that the compound effectively reduced biofilm biomass, suggesting its potential application in treating infections associated with biofilms .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(2-(Allyl(4-hydroxyphenethyl)amino)ethyl)phenol, a comparison with similar compounds was conducted. The table below summarizes key findings:
Q & A
Q. How can high-throughput screening (HTS) be integrated with traditional assays to study structure-activity relationships (SAR)?
- Methodological Answer: Use robotic liquid handlers for dose-response assays (10–10 compounds). Pair HTS with SPR or ITC for kinetic validation. SAR models are built using cheminformatics tools (RDKit) to correlate substituent effects (e.g., allyl vs. propargyl groups) with activity. Feedback loops between HTS and synthesis accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
